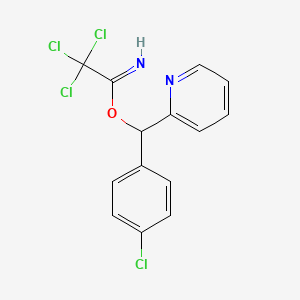
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a trichloroacetimidate moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate typically involves the reaction of (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation Reactions: The pyridinyl group can undergo oxidation to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Amides and Esters: Formed from substitution reactions
N-oxides: Formed from oxidation reactions
Phenyl Derivatives: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(pyridin-2-yl)methanone: Similar structure but lacks the trichloroacetimidate group.
(4-Chlorophenyl)(pyridin-2-yl)methanol: Precursor in the synthesis of the target compound.
(4-Chlorophenyl)(pyridin-2-yl)methanamine: Contains an amine group instead of the trichloroacetimidate group.
Uniqueness
The presence of the trichloroacetimidate group in (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate imparts unique reactivity and properties to the compound, making it distinct from its analogs. This functional group allows for specific chemical transformations and interactions that are not possible with the other similar compounds .
Eigenschaften
Molekularformel |
C14H10Cl4N2O |
|---|---|
Molekulargewicht |
364.0 g/mol |
IUPAC-Name |
[(4-chlorophenyl)-pyridin-2-ylmethyl] 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C14H10Cl4N2O/c15-10-6-4-9(5-7-10)12(11-3-1-2-8-20-11)21-13(19)14(16,17)18/h1-8,12,19H |
InChI-Schlüssel |
DHQCBCMZOJCNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)OC(=N)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


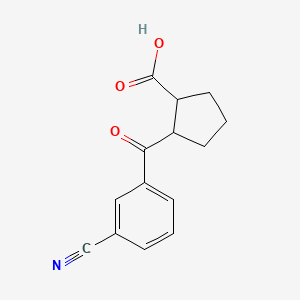
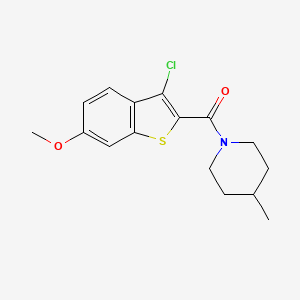
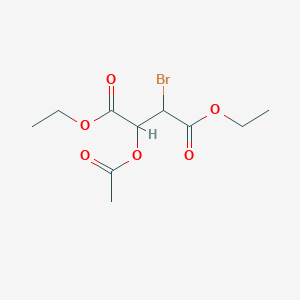
![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
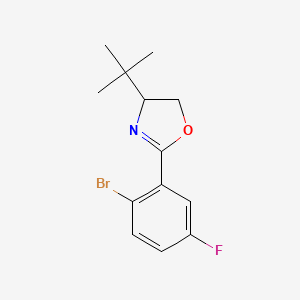
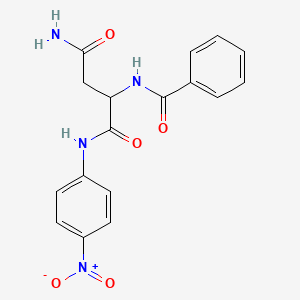
![Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline](/img/structure/B14797053.png)
![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)
![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)
![3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
![5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B14797072.png)
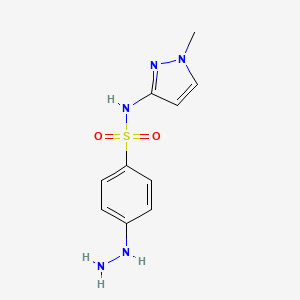
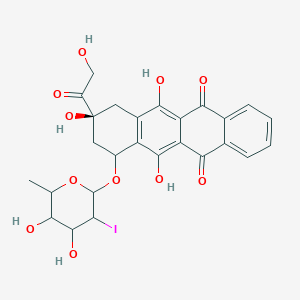
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14797089.png)
